Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Overview
Description
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process. One common method involves the protection of the amino group on cyclohexanecarboxylate with a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol . The reaction typically requires the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-(boc-amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanol derivative.
Substitution: Free amine derivative.
Scientific Research Applications
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl cis-4-(boc-amino)cyclohexanecarboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Methyl cis-4-amino-cyclohexanecarboxylate: Lacks the Boc protection, making it more reactive but less stable.
Methyl trans-4-(boc-amino)cyclohexanecarboxylate: The trans isomer, which has different stereochemistry and reactivity.
Methyl cis-4-(boc-amino)cyclohexaneacetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is unique due to its cis configuration and the presence of the Boc-protected amino group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQMDUDKCMVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591325 | |
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146307-51-9 | |
Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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